REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[I:12]([O-])(=O)(=O)=O.[Na+].II.S(=O)(=O)(O)O.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(O)(=O)C.O>[I:12][C:8]1[C:9]([CH3:11])=[CH:10][C:2]([CH3:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)C
|
Name
|
|
Quantity
|
14.27 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
37.25 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
Na2S2O3
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach ambient temperature
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1.2 L of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1×300 mL of Na2S2O3 (aq., sat.)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was re-crystallized from ethanol:H2O (2:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=CC(=C(C(=O)O)C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 162.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |